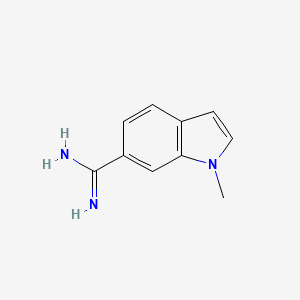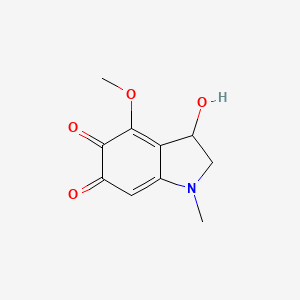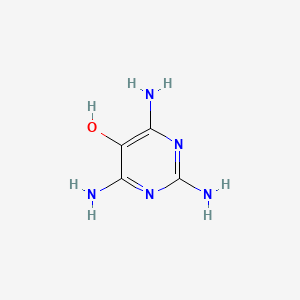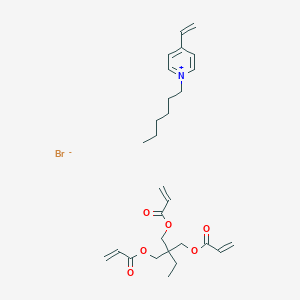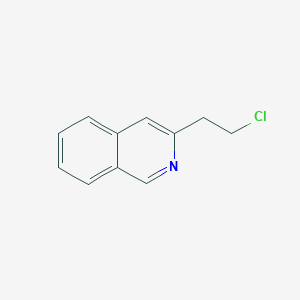
3-(2-Chloroethyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)isoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 3-(2-Chloroethyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 2-chloroethyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom of 2-chloroethyl chloride is replaced by the isoquinoline moiety .
Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions have been used to synthesize various isoquinoline derivatives efficiently. These methods offer high yields and short reaction times, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
3-(2-Chloroethyl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-(2-hydroxyethyl)isoquinoline.
Substitution: Nucleophilic substitution reactions are common for this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethyl)isoquinoline has various scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific molecular targets and pathways involved depend on the biological context and the specific isoquinoline derivative being studied .
Vergleich Mit ähnlichen Verbindungen
3-(2-Chloroethyl)isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: The parent compound of this compound, known for its aromatic properties and biological activities.
Quinoline: A structural isomer of isoquinoline, also known for its wide range of applications in chemistry and medicine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of alkaloids and other biologically active compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C11H10ClN |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
3-(2-chloroethyl)isoquinoline |
InChI |
InChI=1S/C11H10ClN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
WBDUSLSAQRETFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=NC(=CC2=C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


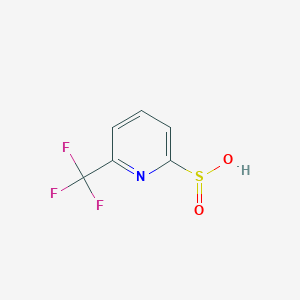
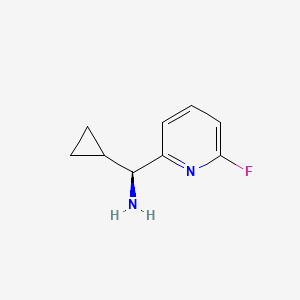

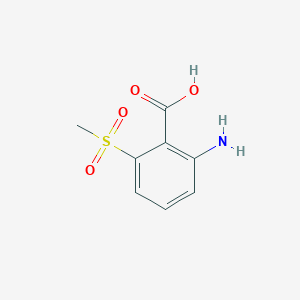
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
